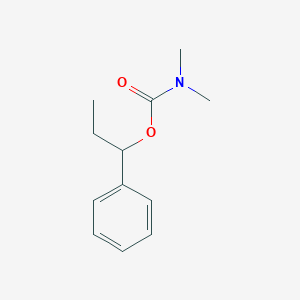
1-phenylpropyl N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpropyl N,N-dimethylcarbamate is an organic compound with the molecular formula C12H17NO2. It belongs to the class of carbamate esters, which are widely used in various chemical industries. This compound is known for its applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Preparation Methods
The synthesis of 1-phenylpropyl N,N-dimethylcarbamate typically involves the reaction of 1-phenylpropanol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial production methods often utilize continuous flow systems to enhance efficiency and yield. Catalysts such as iron-chrome (Fe2O3/Cr2O3) are employed to facilitate the reaction, achieving high selectivity and yield .
Chemical Reactions Analysis
1-Phenylpropyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and amides.
Reduction: Reduction reactions typically yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different carbamate derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include substituted carbamates, amines, and alcohols .
Scientific Research Applications
1-Phenylpropyl N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 1-phenylpropyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to enhanced cholinergic activity .
Comparison with Similar Compounds
1-Phenylpropyl N,N-dimethylcarbamate can be compared with other carbamate esters such as pyridinyl N,N-dimethylcarbamate and phenyl N,N-dimethylcarbamate. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For instance, pyridinyl N,N-dimethylcarbamate is primarily used in pharmaceuticals, while phenyl N,N-dimethylcarbamate finds applications in both pharmaceuticals and agrochemicals .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for therapeutic development. Further research into its mechanisms and applications will continue to uncover new possibilities for this compound.
Properties
CAS No. |
6975-57-1 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-phenylpropyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-11(15-12(14)13(2)3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 |
InChI Key |
IDTXPNIILSVALZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


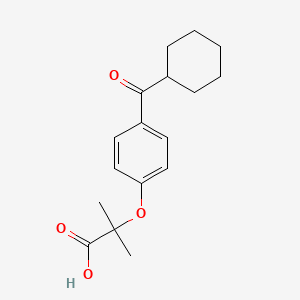
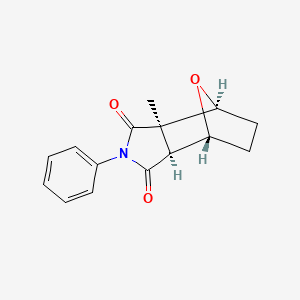
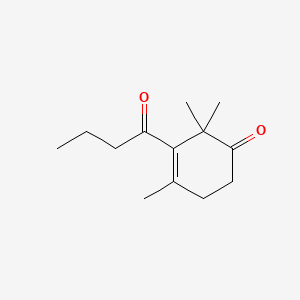
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
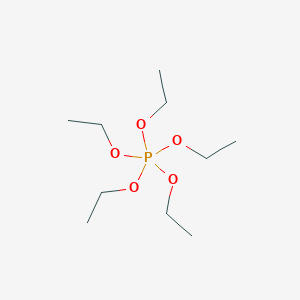

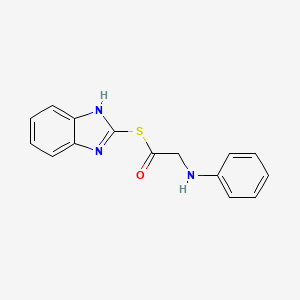
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
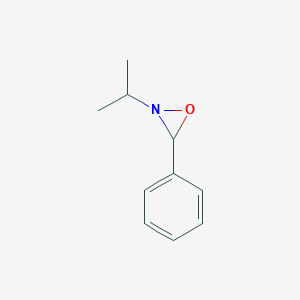
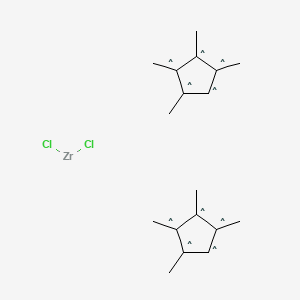
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
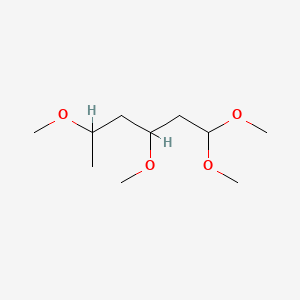
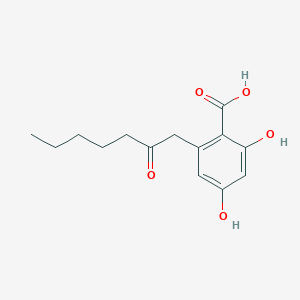
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
